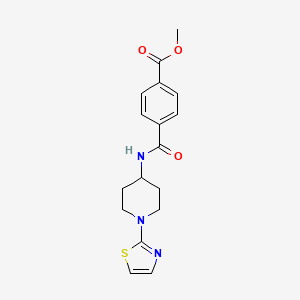

Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate” is a chemical compound with the molecular formula C17H19N3O3S and a molecular weight of 345.42. It contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are a basic scaffold found in many natural compounds and have diverse biological activities .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate” are not detailed in the retrieved papers.Scientific Research Applications

Antioxidant Properties

Thiazole derivatives, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, protecting cells from oxidative stress, and preventing various diseases. Research suggests that “Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate” may exhibit antioxidant activity, making it a promising candidate for further exploration in this field .

Analgesic and Anti-Inflammatory Effects

Thiazoles have shown promise as analgesic and anti-inflammatory agents. These properties are essential for managing pain and reducing inflammation associated with various conditions. Our compound might contribute to pain relief and inflammation control, potentially through modulation of specific pathways .

Antimicrobial and Antifungal Activity

Thiazole derivatives have been studied for their antimicrobial and antifungal effects. They could serve as novel agents against bacterial and fungal infections. “Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate” may exhibit such properties, making it an exciting avenue for further investigation .

Neuroprotective Potential

Neuroprotective compounds are crucial for preventing or slowing down neurodegenerative diseases. Thiazoles, including our compound, have been explored for their neuroprotective effects. They may enhance neuronal survival, reduce oxidative damage, and promote overall brain health .

Antitumor and Cytotoxic Activity

The fight against cancer relies on identifying compounds with antitumor and cytotoxic properties. Thiazole derivatives have demonstrated activity against cancer cells. Our compound could potentially inhibit tumor growth or induce cell death selectively. Further studies are needed to validate this potential .

Diuretic Effects

Thiazoles have been investigated as diuretic agents, aiding in fluid balance and kidney function. While more research is required, “Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate” might contribute to diuretic activity .

Anticonvulsant Properties

Thiazoles have been evaluated for their anticonvulsant effects, which are crucial in managing epilepsy and related disorders. Our compound could potentially modulate neuronal excitability and prevent seizures .

Other Applications

Beyond the mentioned fields, thiazoles have been explored in various other contexts, including antihypertensive, antiallergic, and anti-HIV activities. While specific data on our compound is limited, its structural features suggest potential in these areas as well .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions for “Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate” and similar compounds could involve further exploration of these activities and potential applications in various fields.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, they can help the body release energy from carbohydrates during metabolism and aid in the normal functioning of the nervous system by playing a role in the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects can range from antioxidant and anti-inflammatory effects to antimicrobial and antitumor effects .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the chemical environment .

properties

IUPAC Name |

methyl 4-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-23-16(22)13-4-2-12(3-5-13)15(21)19-14-6-9-20(10-7-14)17-18-8-11-24-17/h2-5,8,11,14H,6-7,9-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEDGCWSNTZTAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B3011178.png)

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3011181.png)

![ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B3011194.png)

![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011200.png)